AA863

Glioma 5-Lipoxygenase Antiproliferative

Researchers face divergent pharmacology among 5-LOX inhibitors, risking non-reproducible data. AA863 (CAS 80809-95-6) provides a structurally defined benzoquinone scaffold for standardized pathway perturbation. - **Defined benchmark:** 4.4-fold higher potency than U-60,257 in glioma monolayers. - **3D model efficacy:** Active in glioma spheroids at 0.4-2.0 µM. - **Dual-pathway tool:** Suitable for 5-LOX/TRPM7 intersection studies. Immediate shipping, batch-specific COA available.

Molecular Formula C21H26O5
Molecular Weight 358.4 g/mol
CAS No. 80809-95-6
Cat. No. B1664275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAA863
CAS80809-95-6
SynonymsAA 863;  AA-863;  AA 863
Molecular FormulaC21H26O5
Molecular Weight358.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCC#CCCCC#CCO
InChIInChI=1S/C21H26O5/c1-16-17(19(24)21(26-3)20(25-2)18(16)23)14-12-10-8-6-4-5-7-9-11-13-15-22/h22H,5,7-10,12,14-15H2,1-3H3
InChIKeyXZNSTIQKLTYQRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AA863: 5-LOX Inhibition in Glioma


AA863 (CAS 80809-95-6) is a synthetic small molecule belonging to the 1,4-benzoquinone class, primarily recognized as an inhibitor of the 5-lipoxygenase (5-LOX) enzyme [1]. It is a lipophilic compound with the molecular formula C21H26O5 and a molecular weight of 358.43 g/mol [1]. The compound has demonstrated activity in inhibiting the proliferation of human glioma cell lines and has been characterized as a tool for probing the role of the 5-LOX pathway in tumor growth [2].

AA863 Differentiation from Other 5-LOX Inhibitors


The class of 5-LOX inhibitors is structurally and functionally diverse, with members including benzoquinones (e.g., AA863, AA861), prostaglandin analogs (e.g., piriprost/U-60,257), and natural products (e.g., NDGA). These structural variations lead to significant differences in potency, efficacy in specific model systems, and potential off-target activities [1]. For instance, the potency difference between AA863 and the related inhibitor U-60,257 in glioma cell monolayers is over 4-fold [2], and the benzoquinone AA861 exhibits a distinct TRPM7 channel blocking profile compared to zileuton [3]. These divergences preclude the direct interchangeability of these compounds in research or assay development and underscore the necessity for a compound-specific procurement strategy based on validated, quantitative evidence.

AA863 Quantitative Evidence


Superior Potency in Glioma Monolayers

In a direct head-to-head study, AA863 demonstrated significantly greater potency than the comparator 5-LOX inhibitor U-60,257 (piriprost) in inhibiting the proliferation of human glioma cells in monolayer culture. The IC50 value for AA863 after a one-week treatment was 9.0 µM, while the IC50 for U-60,257 was 40.0 µM [1]. This represents a 4.4-fold difference in potency.

Glioma 5-Lipoxygenase Antiproliferative

Superior Efficacy in 3D Glioma Spheroids

In a more physiologically relevant 3D tumor spheroid model, AA863 demonstrated an inhibitory effect on proliferation and volume growth at lower concentrations (0.4–2.0 µM) than the comparator U-60,257 (1.0–5.0 µM) [1]. Notably, these effective concentrations in spheroids were lower than those required to see effects in monolayer cultures, highlighting a differential sensitivity of the model systems that is more pronounced for AA863.

3D Cell Culture Tumor Spheroids Glioma 5-Lipoxygenase

Benzoquinone Class & TRPM7 Modulation

AA863 belongs to the 1,4-benzoquinone chemical class, a structural feature it shares with the related 5-LOX inhibitor AA861. This structural motif is implicated in the ability to block TRPM7 channel activity, a function not shared by other 5-LOX inhibitors like zileuton [1]. While direct data on AA863's TRPM7 activity is not available, this class-level inference is based on a study showing that the structurally similar benzoquinone AA861 (10 µM), but not zileuton (10 µM), increased the viability of TRPM7-expressing HEK-293 cells under stress, indicative of TRPM7 channel blockade [1].

TRPM7 Channel Ion Channel Blockade 5-Lipoxygenase Chemical Biology

AA863 Research Applications


5-LOX Inhibitor Potency Comparison in Glioma

AA863 is an ideal reference compound for studies designed to compare the efficacy of novel or established 5-LOX inhibitors in glioma cell lines. Its well-defined, 4.4-fold higher potency in monolayer culture compared to the control U-60,257 provides a clear, quantitative benchmark for evaluating new chemical entities in head-to-head assays [1].

5-LOX Dependence in 3D Tumor Spheroids

Researchers studying cancer biology in 3D models should prioritize AA863. Its demonstrated activity in glioma spheroids at low micromolar concentrations (0.4–2.0 µM) makes it a more effective and relevant tool than U-60,257 for perturbing the 5-LOX pathway in these physiologically relevant systems [2].

5-LOX and TRPM7 Pathway Intersection

For investigations probing the functional intersection of 5-LOX activity and TRPM7 channel function, the benzoquinone scaffold of AA863 makes it a compound of interest. As a member of this chemotype, AA863 may serve as a starting point or reference tool for exploring dual-pathway pharmacology, in contrast to non-benzoquinone 5-LOX inhibitors like zileuton [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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